molecular formula C13H17N B13979640 Quinoline, 1,2-dihydro-2-methyl-2-propyl-

Quinoline, 1,2-dihydro-2-methyl-2-propyl-

Cat. No.: B13979640
M. Wt: 187.28 g/mol
InChI Key: AJGHKNGCPDBGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline, 1,2-dihydro-2-methyl-2-propyl-, is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its characteristic double-ring structure containing a benzene ring fused with a pyridine moiety. Quinoline and its derivatives are significant in various fields, including industrial and synthetic organic chemistry, due to their versatile applications .

Preparation Methods

The synthesis of quinoline derivatives, including 1,2-dihydro-2-methyl-2-propyl-quinoline, can be achieved through several classical methods. Some of the well-known synthetic routes include:

    Skraup Synthesis: This involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Doebner-Von Miller Synthesis: This method uses aniline and α,β-unsaturated carbonyl compounds.

    Friedländer Synthesis: This involves the condensation of 2-aminobenzaldehyde with a carbonyl compound.

    Conrad-Limpach Synthesis: This method involves the cyclization of N-acylated anthranilic acids

Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. For example, the use of zeolite catalysts has been reported in the synthesis of 2,4-diphenyl-2-methyl-1,2-dihydroquinoline .

Chemical Reactions Analysis

Quinoline, 1,2-dihydro-2-methyl-2-propyl-, undergoes various types of chemical reactions, including:

    Oxidation: This can lead to the formation of quinoline N-oxide.

    Reduction: This can produce tetrahydroquinoline derivatives.

    Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common.

Common reagents used in these reactions include sulfur, methyl iodide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Quinoline derivatives, including 1,2-dihydro-2-methyl-2-propyl-quinoline, have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of quinoline derivatives often involves interaction with specific molecular targets and pathways. For example, some quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Other derivatives may interact with different molecular targets, depending on their specific structure and functional groups.

Comparison with Similar Compounds

Quinoline, 1,2-dihydro-2-methyl-2-propyl-, can be compared with other similar compounds, such as:

The uniqueness of 1,2-dihydro-2-methyl-2-propyl-quinoline lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

2-methyl-2-propyl-1H-quinoline

InChI

InChI=1S/C13H17N/c1-3-9-13(2)10-8-11-6-4-5-7-12(11)14-13/h4-8,10,14H,3,9H2,1-2H3

InChI Key

AJGHKNGCPDBGSK-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C=CC2=CC=CC=C2N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.